molecular formula C10H12Cl2N2 B13475870 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride

2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B13475870
M. Wt: 231.12 g/mol
InChI Key: HIURVUQNAIQSLC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethylpyridine with suitable reagents to form the imidazo-pyridine core. The reaction conditions often include the use of strong bases like sodium methoxide and solvents such as dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can be further utilized in medicinal chemistry and material science applications.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This modification can lead to the inhibition of enzyme activity or disruption of DNA replication, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for the synthesis of complex molecules with specific biological activities and material properties.

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C10H11ClN2.ClH/c1-7-3-8(2)10-12-9(4-11)6-13(10)5-7;/h3,5-6H,4H2,1-2H3;1H

InChI Key

HIURVUQNAIQSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)CCl)C.Cl

Origin of Product

United States

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